N,N-dimethyl-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyrimidin-4-amine
Overview
Description
N,N-dimethyl-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyrimidin-4-amine, also known as compound X, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action for N,N-dimethyl-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyrimidin-4-amine X involves its ability to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is often dysregulated in cancer cells. Compound X has been shown to specifically target this pathway, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body.
Biochemical and Physiological Effects:
Compound X has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been shown to have antioxidant effects, reducing oxidative stress in the body. It has also been found to have neuroprotective effects, protecting neurons from damage and promoting their survival.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-dimethyl-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyrimidin-4-amine X in lab experiments is its specificity for the PI3K/Akt/mTOR signaling pathway. This allows for targeted inhibition of this pathway, reducing the risk of off-target effects. However, one limitation is that the synthesis process is complex and time-consuming, making it difficult to produce large quantities of the this compound for use in experiments.
Future Directions
There are several future directions for research on N,N-dimethyl-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyrimidin-4-amine X. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the optimal dosage and administration of the this compound for therapeutic use. Finally, there is potential for the development of analogs of this compound X with improved pharmacokinetic properties and efficacy.
In conclusion, this compound, or this compound X, has shown potential for therapeutic use in cancer, inflammation, and neurodegenerative diseases. Its specificity for the PI3K/Akt/mTOR signaling pathway allows for targeted inhibition, and its various biochemical and physiological effects make it a promising this compound for further research and development.
Scientific Research Applications
Compound X has been studied extensively for its potential therapeutic applications. It has been found to have anti-cancer properties, specifically targeting the PI3K/Akt/mTOR signaling pathway. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[4-[6-(dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-20(2)16-11-15(18-12-19-16)13-5-7-14(8-6-13)17(22)21-9-3-4-10-21/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHCELOLPHNBNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)C2=CC=C(C=C2)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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